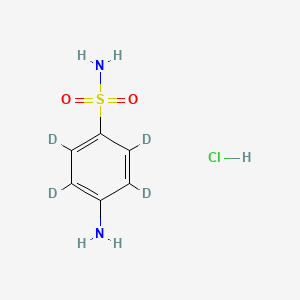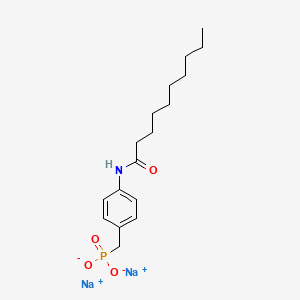![molecular formula C16H12ClN2NaO11PS2 B15130011 2,7-Naphthalenedisulfonic acid,3-[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-, disodium salt](/img/structure/B15130011.png)
2,7-Naphthalenedisulfonic acid,3-[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Naphthalenedisulfonic acid,3-[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-, disodium salt is a complex organic compound with the molecular formula C16H10ClN2Na2O11PS2This compound is characterized by its red color in neutral and acidic solutions, and purple color in alkaline solutions . It is widely used as a reagent in various chemical analyses and industrial applications.
Métodos De Preparación
The synthesis of 2,7-Naphthalenedisulfonic acid,3-[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-, disodium salt typically involves several steps:
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline.
Reaction with Naphthalic Anhydride: Aniline reacts with naphthalic anhydride to form 4-aminonaphthalene.
Diazotization: 4-aminonaphthalene undergoes diazotization to form 4-nitronaphthalene.
Reduction: 4-nitronaphthalene is reduced to 4-aminonaphthalene.
Sulfonation: 4-aminonaphthalene reacts with sulfuric acid to form the final product.
Análisis De Reacciones Químicas
2,7-Naphthalenedisulfonic acid,3-[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-, disodium salt undergoes various chemical reactions:
Oxidation: It can be oxidized to form different sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include sulfuric acid, sodium nitrite, and reducing agents like sodium sulfide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various analytical techniques, including spectrophotometry and chromatography.
Biology: It is used in the detection and quantification of metal ions in biological samples.
Medicine: It is used in diagnostic assays and as a staining agent in histology.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism of action of 2,7-Naphthalenedisulfonic acid,3-[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-, disodium salt involves its ability to form complexes with metal ions. The compound binds to metal ions through its sulfonic acid and hydroxyl groups, forming stable complexes that can be detected and quantified using various analytical techniques .
Comparación Con Compuestos Similares
Similar compounds to 2,7-Naphthalenedisulfonic acid,3-[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-, disodium salt include:
2,7-Naphthalenedisulfonic acid disodium salt: Used in similar applications but lacks the azo and phosphono groups.
4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt: Used as an intermediate in dye production.
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid disodium salt: Used in the synthesis of various organic compounds .
The uniqueness of this compound lies in its ability to form highly stable complexes with metal ions, making it particularly useful in analytical chemistry and industrial applications.
Propiedades
Fórmula molecular |
C16H12ClN2NaO11PS2 |
|---|---|
Peso molecular |
561.8 g/mol |
InChI |
InChI=1S/C16H12ClN2O11PS2.Na/c17-8-1-2-10(12(5-8)31(22,23)24)18-19-15-13(33(28,29)30)4-7-3-9(32(25,26)27)6-11(20)14(7)16(15)21;/h1-6,20-21H,(H2,22,23,24)(H,25,26,27)(H,28,29,30); |
Clave InChI |
IMVPMBMRGHMOIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)P(=O)(O)O)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl 5-chloro-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoate](/img/structure/B15129932.png)
![Carbamic acid, [3-methyl-1-[(p-nitrophenyl)carbamoyl]butyl]-, benzyl ester](/img/structure/B15129936.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15129943.png)
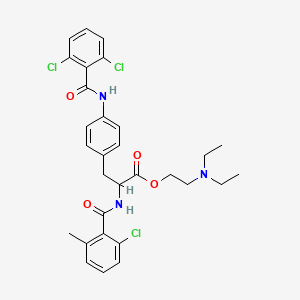
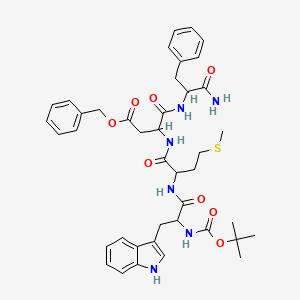
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxybenzoate](/img/structure/B15129950.png)
![3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 10-[(4-{[4,5-dihydroxy-6-(hydroxymethyl)-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}-3,5-dihydroxyoxan-2-yl)oxy]-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B15129953.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{[(3,4-dimethylphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B15129958.png)
![2-[4,7-Bis(carboxylatomethyl)-1,4,7-triaza-10-azanidacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B15129966.png)
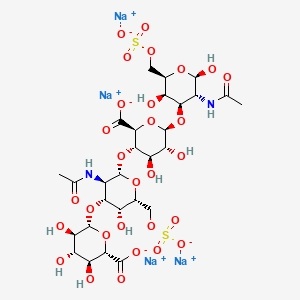
![cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val]](/img/structure/B15129986.png)

